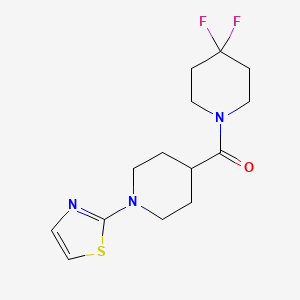![molecular formula C17H20ClN3O3S B12264147 6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12264147.png)
6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Chloro-4-méthyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole est un composé organique complexe qui présente un noyau benzothiazole substitué par un groupe chloro, un groupe méthyle et deux motifs morpholine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-Chloro-4-méthyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole implique généralement plusieurs étapes. Une approche courante commence par la préparation du noyau benzothiazole, suivie de l'introduction des groupes chloro et méthyle. Les motifs morpholine sont ensuite attachés par une série de réactions de couplage et de cyclisation. Des réactifs et des conditions spécifiques peuvent inclure l'utilisation de chlorures d'α-haloacides, de catalyseurs de métaux de transition et de divers solvants .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Chloro-4-méthyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule.
Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants pour ces réactions peuvent inclure des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier considérablement en fonction de la transformation souhaitée, mais impliquent souvent des températures, des pressions et des solvants spécifiques .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé sulfoxyde ou sulfone, tandis que la réduction pourrait produire un analogue plus saturé du composé d'origine.
Applications de la recherche scientifique
Le 6-Chloro-4-méthyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel en raison de ses caractéristiques structurelles uniques.
Mécanisme d'action
Le mécanisme d'action du 6-Chloro-4-méthyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole implique son interaction avec des cibles moléculaires spécifiques. Il peut s'agir d'enzymes, de récepteurs ou d'autres protéines, ce qui conduit à une modulation des voies biologiques. Le mécanisme exact peut varier en fonction de l'application spécifique et du contexte biologique .
Applications De Recherche Scientifique
6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(6-Chloro-2-méthylpyrimidin-4-yl)morpholine : Partage les groupes chloro et morpholine, mais possède un noyau pyrimidine au lieu d'un noyau benzothiazole.
2-Chloroquinoléine-3-carbaldéhyde : Contient un groupe chloro et un noyau hétérocyclique, mais diffère de la structure et des groupes fonctionnels spécifiques.
Unicité
Le 6-Chloro-4-méthyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole est unique en raison de sa combinaison d'un noyau benzothiazole avec deux motifs morpholine, ce qui lui confère des propriétés chimiques et biologiques spécifiques non présentes dans les composés similaires. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C17H20ClN3O3S |
|---|---|
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
[4-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H20ClN3O3S/c1-11-8-12(18)9-14-15(11)19-17(25-14)21-4-7-24-13(10-21)16(22)20-2-5-23-6-3-20/h8-9,13H,2-7,10H2,1H3 |
Clé InChI |
WDFBGEBJOQSXMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]oxolan-3-ol](/img/structure/B12264071.png)
![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12264078.png)
![4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264080.png)
![1-(Pyridin-2-yl)-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264088.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12264093.png)
![2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12264116.png)
![4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264117.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12264124.png)
![N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12264125.png)
![2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12264128.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12264130.png)
![N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12264160.png)
